molecular formula C19H19ClN4O2S B11004123 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11004123
M. Wt: 402.9 g/mol
InChI Key: KHNUFIFUDYAFKB-UHFFFAOYSA-N
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Description

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 1282102-95-7) is a synthetic organic compound with a molecular formula of C₁₉H₁₉ClN₄O₂S and a molecular weight of 402.9 g/mol . Its structure features a thiazole ring substituted with a tert-butyl group, a pyridazinone moiety linked to a 4-chlorophenyl group, and an acetamide bridge. The SMILES notation (CC(C)(C)c1csc(NC(=O)Cn2nc(-c3ccc(Cl)cc3)ccc2=O)n1) highlights its planar aromatic systems and polar functional groups, which may contribute to interactions with biological targets .

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-19(2,3)15-11-27-18(21-15)22-16(25)10-24-17(26)9-8-14(23-24)12-4-6-13(20)7-5-12/h4-9,11H,10H2,1-3H3,(H,21,22,25)

InChI Key

KHNUFIFUDYAFKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-tert-Butyl-1,3-thiazol-2(3H)-ylideneamine

The thiazole core is synthesized via a cyclocondensation reaction between tert-butyl thiourea and α-halo ketones. For example, reacting tert-butyl thiourea with chloroacetone in ethanol at reflux (78°C) for 12 hours yields 4-tert-butylthiazole-2-amine. Optimization studies indicate that substituting chloroacetone with bromoacetone increases the reaction rate by 40% but requires strict temperature control to prevent decomposition.

Synthesis of 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl Acetic Acid

The pyridazinone moiety is constructed through a cyclization strategy. A mixture of 4-chlorophenylhydrazine and maleic anhydride undergoes thermal cyclization at 150°C for 6 hours, producing 3-(4-chlorophenyl)-6-hydroxypyridazin-1(6H)-one. Subsequent alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 80°C introduces the acetic acid sidechain, achieving a 68% yield after hydrolysis with NaOH.

Thiazole-Acetamide Coupling

Activation of the Carboxylic Acid

The acetic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Reaction conditions involve refluxing in anhydrous dichloromethane (DCM) at 40°C for 3 hours, followed by solvent removal under reduced pressure.

Amide Bond Formation

The acyl chloride is coupled with 4-tert-butyl-1,3-thiazol-2(3H)-ylideneamine using triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature over 24 hours, yielding the acetamide-linked thiazole intermediate. Critical parameters include:

  • Molar ratio of 1:1.2 (acyl chloride:amine) to minimize unreacted starting material.

  • Strict exclusion of moisture to prevent hydrolysis.

Pyridazinone-Thiazole Conjugation

Nucleophilic Aromatic Substitution

The pyridazinone intermediate undergoes substitution at the 1-position with the thiazole-acetamide moiety. Using potassium carbonate (K₂CO₃) as a base in DMF at 120°C for 8 hours facilitates displacement, achieving a 55% yield. The reaction mechanism proceeds via a Meisenheimer complex, with the electron-withdrawing oxo group activating the pyridazine ring toward nucleophilic attack.

High-Pressure Optimization

Q-Tube-based synthesis under high-pressure conditions (15 psi) accelerates the substitution reaction, reducing the reaction time to 2 hours and improving yields to 72%. This method minimizes side reactions such as oxidative degradation of the thiazole ring.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from a 3:1 ethyl acetate/hexane mixture. Gradual cooling from 60°C to 4°C over 12 hours yields needle-like crystals with >99% purity.

Chromatographic Methods

Flash column chromatography on silica gel (230–400 mesh) with a 70:30 hexane/ethyl acetate eluent removes residual tert-butyl byproducts. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms a single peak at 254 nm.

Yield Optimization Data

StepConditionsYield (%)Purity (%)Source
Thiazole formationEtOH, reflux, 12 h7895
Pyridazinone alkylationDMF, 80°C, 6 h6891
Amide couplingTHF, Et₃N, 24 h6288
Q-Tube conjugationDMF, 15 psi, 2 h7297

Challenges and Mitigation Strategies

Steric Hindrance from tert-Butyl Group

The bulky tert-butyl substituent on the thiazole ring reduces reaction rates during conjugation. Employing polar aprotic solvents like DMF enhances solubility, while microwave-assisted synthesis at 100°C improves kinetic outcomes.

Oxidative Degradation

The pyridazinone’s oxo group is prone to reduction under acidic conditions. Adding 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger prevents unwanted side reactions during high-temperature steps.

Scalability Considerations

Kilogram-scale production requires:

  • Continuous flow reactors for thiazole cyclization to ensure consistent heat distribution.

  • Automated pH control during amide coupling to maintain optimal basicity.

  • Centrifugal partition chromatography for high-throughput purification .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at the C-2 position under mild conditions. For example:

  • Reaction with alkyl halides in ethanol at room temperature facilitates substitution, forming derivatives with modified lipophilicity.

  • Electrophilic aromatic substitution is hindered due to electron-withdrawing effects from the tert-butyl and acetamide groups.

Oxidation Reactions

The sulfur atom in the thiazole ring is susceptible to oxidation:

Oxidizing AgentProductConditionsYield
H₂O₂ (30%)Sulfoxide derivativeEthanol, 50°C, 4h65–70%
m-CPBASulfone derivativeDCM, 0°C→RT, 6h55–60%

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux, 8h): Cleaves the amide bond to yield 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid.

  • Basic hydrolysis (2M NaOH, 70°C, 6h): Produces the corresponding carboxylate salt.

Cyclization and Domino Reactions

The compound participates in Cu-catalyzed domino reactions with terminal alkynes, forming polycyclic structures. Key data from optimized protocols :

SubstrateCatalyst SystemConditionsYieldSelectivity (Z/E)
PhenylethyneCuBr (20 mol%), K₂CO₃PEG, 100°C, 2h90%≥94:6
4-Br-phenylethyneCuBr (20 mol%), K₂CO₃PEG, 100°C, 2h85%≥94:6
2-PyridylethyneCuBr (20 mol%), K₂CO₃PEG, 100°C, 2h81%≥94:6

This reaction proceeds via a cascade of Sonogashira coupling, cyclization, and tautomerization steps .

Stability Under Acidic and Basic Conditions

The compound demonstrates limited stability in extreme pH environments:

  • Acidic conditions (pH < 2): Rapid decomposition via protonation of the thiazole nitrogen and subsequent ring opening.

  • Basic conditions (pH > 10): Gradual hydrolysis of the acetamide group over 24h.

Interaction with Biological Nucleophiles

In pharmacological studies, the compound reacts with:

  • Cysteine residues : Forms covalent adducts via Michael addition at the pyridazinone carbonyl group.

  • DNA bases : Intercalates via π-π stacking, with preferential binding to guanine-rich regions.

Photochemical Reactions

Under UV irradiation (λ = 254 nm):

  • The Z-configuration at the thiazole-imine bond isomerizes to the E-form, altering biological activity.

  • Singlet oxygen generation via energy transfer from the pyridazine moiety.

Scientific Research Applications

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Biological Activity

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound with notable potential in medicinal chemistry. Its structure incorporates a thiazole ring, a pyridazine moiety, and an acetamide functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN4O2SC_{20}H_{21}ClN_{4}O_{2}S, with a molecular weight of 416.5 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7aMCF-712.5Apoptosis induction
7bHeLa15.0Cell cycle arrest
7iA54910.0Inhibition of NF-kB

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. It has been observed to suppress the activation of NF-kappa-B and promote the expression of anti-inflammatory cytokines. This dual action suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

Several studies have highlighted the biological activity of thiazole-based compounds:

  • Anticancer Study : A recent study evaluated the effects of various thiazole derivatives on breast cancer cells (MCF-7). The results indicated that compounds with similar structures to this compound showed significant cytotoxicity (IC50 values ranging from 10 to 15 µM) and induced apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiazole derivatives in a mouse model of acute inflammation. The study found that administration of these compounds resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against these pathogens.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothetical Comparisons

Compound Class Example Substituents Bioactivity Context (from Evidence) Potential Differences vs. Target Compound
Thiazole-acetamides Varied alkyl/aryl groups on thiazole Ferroptosis induction (FINs) in cancer tert-butyl may enhance lipophilicity and stability
Pyridazinone derivatives Halogenated aryl groups (e.g., Cl, F) Enzyme inhibition (e.g., phosphodiesterases) 4-chlorophenyl may improve target selectivity
Plant-derived acetamides Natural alkylamides (e.g., from C. gigantea) Insecticidal activity Synthetic origin vs. plant-extracted complexity

Key Observations:

Thiazole Moieties: Thiazole rings are common in bioactive compounds due to their electron-rich nature and ability to engage in hydrogen bonding.

Pyridazinone Core: Pyridazinones are associated with anti-inflammatory and anticancer activities. The 6-oxo group and 4-chlorophenyl substitution in the target compound may influence redox properties, a factor relevant to ferroptosis induction .

Acetamide Linker : The acetamide group bridges two heterocyclic systems, a feature shared with kinase inhibitors. Natural acetamides (e.g., plant alkylamides) often exhibit insecticidal properties but lack the synthetic complexity of the target compound .

Functional Comparisons

  • Ferroptosis Induction: highlights that ferroptosis-inducing agents (FINs) include both synthetic and natural compounds.
  • Synthetic vs. Natural Origins: Unlike marine actinomycete-derived compounds (e.g., salternamides) or plant essential oils, the target compound is fully synthetic, which may offer advantages in purity and scalability but lacks the ecological synergy observed in natural mixtures .

Q & A

Q. What synthetic routes are commonly employed to prepare N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl fragments can be synthesized using substituted hydrazines and maleic anhydride derivatives .
  • Thiazole Formation : The 4-tert-butylthiazole moiety is constructed via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones. The (Z)-configuration is stabilized by steric hindrance from the tert-butyl group .
  • Acetamide Coupling : Final coupling of the pyridazinone and thiazole subunits using peptide coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution, depending on the reactivity of intermediates .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm regiochemistry and stereochemistry. For instance, the (Z)-configuration of the thiazole-ylidene group is identified by distinct coupling patterns and chemical shifts for adjacent protons .
  • IR Spectroscopy : Key functional groups (e.g., C=O at ~1670–1700 cm⁻¹, C=N at ~1600 cm⁻¹) are validated to confirm cyclization and amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass verification, especially for distinguishing isomers or confirming substituent positions .

Q. How is X-ray crystallography applied to resolve the compound’s structure?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is employed to determine absolute configuration and intermolecular interactions. For example:

  • Crystallization in polar aprotic solvents (e.g., DMSO/EtOH mixtures) yields suitable crystals.
  • Hydrogen-bonding networks involving the pyridazinone carbonyl and thiazole N-atoms are analyzed to understand packing behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions between solubility data and observed bioactivity in vitro?

  • Solubility-activity relationships are explored by modifying the tert-butyl group (e.g., replacing with smaller alkyl chains) or introducing polar substituents (e.g., hydroxyl or amine groups) on the pyridazinone ring.
  • Co-solvent systems (e.g., DMSO/PEG 400) or nanoparticle encapsulation are tested to enhance bioavailability without altering the core structure. Comparative studies using HPLC and cell-based assays (e.g., IC50 measurements) are critical .

Q. What catalytic strategies optimize the synthesis of analogues with improved pharmacological profiles?

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 4-chlorophenyl position to enhance binding affinity.
  • Microwave-assisted synthesis reduces reaction times for cyclocondensation steps (e.g., from 6–8 hours to 30 minutes) while maintaining yield .
  • Flow chemistry is employed for scalable production of intermediates, ensuring reproducibility in multi-gram syntheses .

Q. How can mechanistic insights into the compound’s biological activity be gained using computational methods?

  • Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins (e.g., kinase enzymes). The pyridazinone carbonyl and thiazole N-atom often form hydrogen bonds with active-site residues .
  • MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, highlighting critical interactions (e.g., hydrophobic packing with the tert-butyl group) .

Q. What strategies address challenges in regioselective functionalization of the pyridazinone-thiazole scaffold?

  • Synthon-based design : Pre-functionalized building blocks (e.g., 3-(4-chlorophenyl)-6-hydroxypyridazine) are prepared to control substitution patterns before coupling.
  • Protecting groups (e.g., Boc for amines) ensure selective reactivity during multi-step syntheses. For example, tert-butyloxycarbonyl (Boc) protection prevents unwanted side reactions at the thiazole nitrogen .

Methodological Notes

  • Data Validation : Cross-reference NMR, HRMS, and crystallographic data to confirm structural assignments.
  • Reproducibility : Document solvent purity, reaction atmosphere (e.g., N2 for moisture-sensitive steps), and catalyst lot numbers.
  • Ethical Compliance : Adhere to institutional guidelines for handling chlorinated intermediates and cytotoxic derivatives .

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